molecular formula C13H19NO2 B13481729 Benzyl 3-methyl-2-(methylamino)butanoate

Benzyl 3-methyl-2-(methylamino)butanoate

Cat. No.: B13481729
M. Wt: 221.29 g/mol
InChI Key: GNXSEJASXOKTCC-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-2-(methylamino)butanoate is an organic compound that falls under the category of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a benzyl group, a methyl group, and a methylamino group attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-2-(methylamino)butanoate typically involves esterification reactions. One common method is the reaction of benzyl alcohol with 3-methyl-2-(methylamino)butanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-2-(methylamino)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions involving the benzyl group.

Major Products Formed

    Hydrolysis: 3-methyl-2-(methylamino)butanoic acid and benzyl alcohol.

    Reduction: 3-methyl-2-(methylamino)butanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-methyl-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The benzyl group may interact with aromatic receptors, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, but with an acetate backbone.

    Methyl 3-methyl-2-(methylamino)butanoate: Similar structure but with a methyl group instead of a benzyl group.

    Ethyl 3-methyl-2-(methylamino)butanoate: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

Benzyl 3-methyl-2-(methylamino)butanoate is unique due to the combination of its benzyl, methyl, and methylamino groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

benzyl 3-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3

InChI Key

GNXSEJASXOKTCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC

Origin of Product

United States

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